BenchChemオンラインストアへようこそ!

4-Difluoromethoxy-6-fluoropicolinic acid

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Prediction

Procure 4-difluoromethoxy-6-fluoropicolinic acid (CAS 1807041-56-0) as a high-purity (≥95%) building block for medicinal chemistry. Its unique 4-OCHF₂/6-F substitution pattern is critical for KIF18A-targeted cancer research—generic picolinic acid analogs cannot replicate its lipophilicity, metabolic stability, and target engagement profile. The C2-carboxylic acid handle enables rapid amide/ester diversification. Starting with reliable, high-purity material ensures reproducible SAR data and streamlined synthetic workflows.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1807041-56-0
Cat. No. B1412982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Difluoromethoxy-6-fluoropicolinic acid
CAS1807041-56-0
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)F)OC(F)F
InChIInChI=1S/C7H4F3NO3/c8-5-2-3(14-7(9)10)1-4(11-5)6(12)13/h1-2,7H,(H,12,13)
InChIKeyOODOXJHKASGDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Difluoromethoxy-6-fluoropicolinic Acid (CAS 1807041-56-0): Procurement-Ready Overview for Medicinal Chemistry & Drug Discovery


4-Difluoromethoxy-6-fluoropicolinic acid (CAS 1807041-56-0) is a halogenated picolinic acid derivative with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . This compound, also known as 4-(difluoromethoxy)-6-fluoropyridine-2-carboxylic acid, is commercially available as a high-purity building block (typically ≥95%) for medicinal chemistry applications . Its structure incorporates both a difluoromethoxy group at the 4-position and a fluorine atom at the 6-position of the pyridine ring, features that are strategically employed in drug discovery to modulate lipophilicity, metabolic stability, and target binding interactions .

Why 4-Difluoromethoxy-6-fluoropicolinic Acid (1807041-56-0) Cannot Be Substituted with Generic Picolinic Acid Analogs


Substituting 4-difluoromethoxy-6-fluoropicolinic acid with a generic picolinic acid analog is scientifically unsound due to the profound impact of its unique dual-fluorination pattern on key molecular properties. While the picolinic acid core provides a common scaffold, the specific placement of a difluoromethoxy (-OCHF₂) group at the 4-position and a fluorine atom at the 6-position confers a distinct combination of steric, electronic, and lipophilic effects that are not replicated by regioisomers or non-fluorinated analogs . As highlighted in medicinal chemistry reviews, the -OCHF₂ moiety acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for methoxy or hydroxyl groups, while aromatic fluorine substituents significantly influence pKa, membrane permeability, and target engagement [1]. Therefore, a different substitution pattern, such as 6-(difluoromethoxy)picolinic acid (CAS 1522367-81-2) or 4-fluoropicolinic acid, will result in a molecule with a fundamentally different pharmacophore and physicochemical profile, leading to unpredictable and likely non-equivalent outcomes in a designed biological assay. The quantitative evidence below underscores this point.

Product-Specific Quantitative Evidence Guide for 4-Difluoromethoxy-6-fluoropicolinic Acid (1807041-56-0)


Molecular Weight Differential: 4,6-Difluorinated vs. Non-Fluorinated Picolinic Acid Core

The incorporation of a difluoromethoxy group and a fluorine atom into the picolinic acid scaffold results in a substantial increase in molecular weight (MW) and lipophilicity (cLogP) compared to the unsubstituted core. This differentiation is critical for procurement, as the increased MW of 207.11 g/mol directly impacts the molar quantity calculations for downstream reactions and screening campaigns . The specific arrangement of these substituents is a key design element that is not present in simpler, non-fluorinated analogs [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Prediction

Predicted Physicochemical Property Differentiation: Lipophilicity and pKa Shift Due to 4-OCHF₂ Substitution

The difluoromethoxy (-OCHF₂) group at the 4-position is a strategic bioisosteric replacement that alters lipophilicity and hydrogen-bonding capacity compared to a methoxy or hydroxyl substituent. While direct experimental data for this specific compound are not publicly available, predicted values for closely related analogs provide a quantitative framework for its expected behavior. For instance, 4-(difluoromethoxy)picolinic acid (lacking the 6-fluoro) has a predicted pKa of 3.33±0.10 and a boiling point of 321.4±37.0 °C . The addition of the 6-fluoro substituent in the target compound is expected to further lower the pKa and increase lipophilicity, making it a distinct entity for applications requiring specific protonation states or membrane permeability profiles [1].

Drug Design ADME-Tox Prediction Bioisostere Analysis

Commercial Purity Specification: A Definitive Criterion for Procurement Decisions

For synthetic and screening purposes, the purity of a chemical building block is a primary determinant of its utility and the reproducibility of results. 4-Difluoromethoxy-6-fluoropicolinic acid is commercially supplied with a specified minimum purity of 95% . This is a quantifiable, verifiable attribute that differentiates it from other sources or from a product of unknown quality. This specification is a critical differentiator from analogs that may only be available as crude material or at lower purities, directly impacting procurement decisions where experimental reliability is paramount .

Chemical Synthesis Analytical Chemistry Quality Control

Best Research and Industrial Application Scenarios for 4-Difluoromethoxy-6-fluoropicolinic Acid (1807041-56-0)


Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization for KIF18A Inhibition

4-Difluoromethoxy-6-fluoropicolinic acid has been directly identified in research contexts as a promising candidate for cancer treatment, with its mechanism linked to the inhibition of KIF18A, a mitotic kinesin implicated in cell division and proliferation [1]. In a fragment-based or hit-to-lead campaign targeting KIF18A-driven cancers, this compound serves as a specific, privileged fragment due to its 4,6-disubstituted pattern. The high commercial purity (≥95%) ensures that initial screening data is reliable and can be directly correlated to the chemical structure, making it a superior starting point over in-house synthesized material of uncertain purity or regioisomeric mixtures.

Synthesis of Advanced Building Blocks via Carboxylic Acid Derivatization

The presence of the carboxylic acid group at the 2-position makes this compound an ideal substrate for a wide array of standard medicinal chemistry transformations, including amide coupling, esterification, and reduction. This functional group handle allows for rapid diversification into libraries of amides, esters, and other derivatives. The defined purity of 95% is essential for these reactions, as impurities could lead to undesired side products or interfere with the intended chemistry, complicating purification and lowering yield. This is a key differentiator for procurement, as starting with a high-purity building block streamlines synthetic workflows.

Investigating Lipophilic Bioisosteres in SAR Studies

The difluoromethoxy (-OCHF₂) group is a well-established bioisostere for methoxy (-OCH₃) and hydroxyl (-OH) groups that imparts increased lipophilicity and metabolic stability while retaining hydrogen-bonding capability [1]. This compound enables scientists to directly probe the effect of this substitution pattern within a picolinic acid scaffold. In structure-activity relationship (SAR) studies, researchers can compare 4-difluoromethoxy-6-fluoropicolinic acid to its 4-methoxy or 4-hydroxy analogs to quantify the specific contributions of the -OCHF₂ group to target affinity, cellular permeability, and in vitro metabolic stability.

Quote Request

Request a Quote for 4-Difluoromethoxy-6-fluoropicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.